Beta defensin 1 -

Beta defensin 1

Catalog Number: EVT-246959
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta defensin 1 is primarily expressed in the epithelial tissues of various organs, including the skin, respiratory tract, and urogenital tract. It is also found in bodily fluids such as urine and saliva, indicating its role in mucosal immunity. The gene encoding beta defensin 1 is located on chromosome 8 in humans and is part of a larger family of defensins that are crucial for innate immunity.

Classification

Beta defensin 1 belongs to the class of antimicrobial peptides known as defensins. These peptides are characterized by their small size (approximately 5 kDa), cationic charge, and the presence of conserved cysteine residues that form disulfide bonds. Defensins are classified into three main categories: alpha-defensins, beta-defensins, and theta-defensins, with beta defensin 1 falling under the beta-defensin category due to its structural features.

Synthesis Analysis

Methods

The synthesis of beta defensin 1 can occur through several methods:

  1. Natural Synthesis: In vivo synthesis occurs within epithelial cells where the precursor protein is translated and subsequently processed to yield the active peptide.
  2. Recombinant DNA Technology: The gene encoding beta defensin 1 can be cloned into expression vectors and introduced into host organisms such as Escherichia coli for large-scale production.
  3. Chemical Synthesis: Solid-phase peptide synthesis techniques can be employed to create synthetic versions of beta defensin 1.

Technical Details

  • Gene Cloning: The DEFB1 gene is cloned into plasmids using restriction enzymes like EcoRI and NotI for precise insertion into expression vectors.
  • Expression Systems: Commonly used systems include bacterial strains (e.g., E. coli) transformed with plasmids containing the DEFB1 gene.
  • Induction: Protein expression is typically induced using isopropyl β-D-1-thiogalactopyranoside when cultures reach a specific optical density.
Molecular Structure Analysis

Structure

Beta defensin 1 consists of approximately 36 to 47 amino acids in its mature form, characterized by a compact structure stabilized by three disulfide bonds between six cysteine residues. This arrangement contributes to its stability and function.

Data

  • Molecular Weight: Approximately 5 kDa.
  • Amino Acid Composition: The sequence includes positively charged residues that enhance its interaction with negatively charged microbial membranes.
Chemical Reactions Analysis

Reactions

Beta defensin 1 undergoes various chemical reactions that can affect its antimicrobial activity:

  • Proteolytic Degradation: Enzymatic cleavage can produce smaller fragments with retained antimicrobial activity.
  • Reduction of Disulfide Bonds: Under reducing conditions, beta defensin 1 can lose its disulfide bonds, resulting in increased antimicrobial efficacy against certain pathogens.

Technical Details

The stability of beta defensin 1 can be influenced by environmental factors such as pH and ionic strength, which affect its conformation and activity.

Mechanism of Action

Process

Beta defensin 1 exerts its antimicrobial effects primarily through:

  • Membrane Disruption: The cationic nature allows it to bind to negatively charged bacterial membranes, leading to pore formation and cell lysis.
  • Immune Modulation: Beyond direct antimicrobial action, beta defensin 1 also recruits immune cells to sites of infection and modulates inflammatory responses.

Data

Studies have shown that beta defensin 1 remains effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels and high temperatures.

Chemical Properties

  • Charge: Cationic at physiological pH due to the presence of basic amino acids.
  • Hydrophobicity: Contains hydrophobic regions that facilitate membrane interaction.

Relevant Data or Analyses

Research indicates that modifications to the peptide structure can enhance its stability and antimicrobial properties, making it a candidate for therapeutic applications.

Applications

Scientific Uses

Beta defensin 1 has several potential applications in scientific research and medicine:

  • Antimicrobial Therapy: Due to rising antibiotic resistance, beta defensin 1 is being explored as a novel therapeutic agent against infections.
  • Wound Healing: Its ability to promote cell migration and proliferation makes it a candidate for enhancing wound healing processes.
  • Vaccine Development: Beta defensin 1 may be utilized in vaccine formulations to enhance immune responses against pathogens.
Molecular Biology and Genetic Regulation of Beta Defensin 1

Gene Structure and Evolutionary Conservation of DEFB1 Locus

The DEFB1 gene (officially designated Defensin Beta 1) is located on human chromosome 8p23.1, spanning approximately 7.34 kilobases. This genomic region exhibits a characteristic β-defensin gene structure comprising two exons and one intron. Exon 1 encodes the signal peptide, while exon 2 encodes the propeptide and the mature antimicrobial peptide characterized by a six-cysteine motif forming three conserved disulfide bonds [4] [8]. The mature Beta Defensin 1 (hBD-1) peptide is a cationic 36-amino-acid molecule with a molecular weight of approximately 4 kDa and a net charge of +3 under physiological conditions, contributing to its antimicrobial properties through electrostatic interactions with microbial membranes [7].

Evolutionary analysis reveals that the 8p22-p23 locus represents a rapidly evolving defensin cluster formed through successive gene duplication events. Comparative genomics demonstrate that DEFB1 diverged earlier than other paralogous β-defensin genes in this region (such as DEFB4, DEFB103, and DEFB104), with an estimated emergence before the human-baboon divergence over 23 million years ago [8]. This locus displays an unusual evolutionary pattern: while the signal peptide-encoding first exon remains relatively conserved, the second exon encoding the mature peptide undergoes accelerated evolution driven by positive selection. This selective pressure disproportionately favors amino acid substitutions that alter charge characteristics, likely optimizing antimicrobial efficacy against rapidly evolving pathogens. Primate studies confirm strong purifying selection maintaining the structural integrity of the six-cysteine scaffold, even as sequence variation accumulates in intervening regions [8].

Epigenetic Regulation Mechanisms: HDAC1 and Histone Modification Dynamics

Histone deacetylase 1 (HDAC1) serves as a critical epigenetic regulator of DEFB1 expression through histone modification dynamics. HDAC1 functions within multiprotein complexes (including Sin3, CoREST, and NuRD) that catalyze the removal of acetyl groups from histone lysine residues, promoting chromatin condensation and transcriptional repression [1]. In intestinal epithelial cells (IECs), HDAC1 depletion triggers compensatory upregulation of HDAC2 protein, indicating functional interplay within epigenetic regulatory networks. Crucially, HDAC1 silencing increases basal and cytokine-induced expression of specific antimicrobial peptides and inflammatory mediators, suggesting its role as a transcriptional brake for immune responses [1].

HDAC1's function extends beyond histone modification to direct modulation of transcription factors governing innate immunity. During influenza A virus (IAV) infection, epithelial cells exhibit time-dependent degradation of HDAC1 polypeptide and reduced deacetylase activity. This viral subversion strategy impairs HDAC1-mediated coactivation of type I interferon responses, including STAT1 phosphorylation and expression of interferon-stimulated genes (ISGs) like viperin. Experimental HDAC1 knockdown increases IAV replication by >6-fold at 48 hours post-infection, while HDAC1 overexpression enhances antiviral gene expression and restricts viral propagation [5]. These findings position HDAC1 at the nexus of epigenetic regulation and pathogen defense, modulating DEFB1 expression both directly through chromatin remodeling and indirectly via transcription factor activity.

Table 1: HDAC1-Mediated Regulatory Mechanisms Impacting Innate Immune Genes

Biological ContextHDAC1 ModulationEffect on Target GenesFunctional Consequence
Intestinal EpitheliumGenetic depletion (shRNA)↑ Basal Hp, Kng1; ↑ IL-1β-induced Cxcl2; ↓ Basal Ccl2, Ccl5Dysregulated chemokine expression and prolonged NF-κB activation [1]
Influenza InfectionViral-induced degradation↓ STAT1 phosphorylation; ↓ Viperin, ISG15, IFITM3Impaired antiviral response; >6-fold increase in viral replication [5]
Inflammatory SignalingPharmacological inhibition (TSA)Altered kinetics of NF-κB p65 phosphorylationSustained pro-inflammatory signaling and cytokine production [1]

Transcriptional Control via EGFR-ERK-MYC Signaling Axis in Epithelial Cells

The EGFR-ERK-MYC axis represents a master regulator pathway controlling DEFB1 transcription in epithelial barriers. Proinflammatory cytokines (e.g., IL-1β) and pathogen-associated molecular patterns activate epidermal growth factor receptor (EGFR) signaling, triggering the downstream mitogen-activated protein kinase (MAPK) cascade. Phosphorylation of extracellular signal-regulated kinase (ERK) culminates in activation of the MYC proto-oncogene, a basic helix-loop-helix leucine zipper transcription factor [1]. Chromatin immunoprecipitation studies demonstrate MYC binding to E-box motifs (CACGTG) within the DEFB1 promoter, directly driving its transcription in epithelial cells.

This signaling axis exhibits tissue-specific modulation, with intestinal epithelial cells showing particularly robust responsiveness. IL-1β stimulation induces rapid ERK phosphorylation, which correlates with increased DEFB1 mRNA expression within 2–4 hours. Pharmacological disruption of EGFR (gefitinib) or MEK/ERK (U0126) signaling abolishes this induction, confirming pathway dependence. The bromodomain inhibitor JQ1, which targets acetyl-lysine recognition domains in transcriptional coactivators, further demonstrates the complexity of this regulation. While JQ1 suppresses IL-1β-induced inflammatory genes in IECs, its effect on DEFB1 appears context-dependent, suggesting involvement of additional chromatin remodeling mechanisms beyond the core EGFR-ERK-MYC axis [1].

Post-Translational Modifications: Redox-Dependent Activation by Thioredoxin Systems

Beta Defensin 1 undergoes critical post-translational modifications that regulate its structure, charge, and biological activity. The peptide's antimicrobial function is potentiated through redox-dependent mechanisms involving thioredoxin systems. In oxidized environments (e.g., inflamed tissues), hBD-1 forms inactive oligomers stabilized by intermolecular disulfide bonds. Thioredoxin catalyzes the reduction of these bonds, generating the monomeric form with enhanced membrane-disruptive capacity against pathogens [7] [9]. This activation mechanism represents a novel immune sensor coupling antimicrobial activity to tissue redox status.

ADP-ribosylation constitutes another significant modification, particularly impacting defensin charge and function. Arginine-specific ADP-ribosyltransferase 1 (ART1) catalyzes the transfer of ADP-ribose moieties to Arg14 and Arg24 residues within hBD-1. This modification introduces substantial steric hindrance and converts positively charged arginine (+1) to negatively charged ADP-ribose-phosphate groups (-2 at physiological pH), reducing the peptide's net charge from +3 to -1. Consequently, ADP-ribosylated hBD-1 exhibits drastically diminished bactericidal activity (particularly against Gram-negative organisms) and cytotoxicity toward eukaryotic cells, while paradoxically enhancing its ability to induce IL-8 production in epithelial cells [2]. Importantly, mono-ADP-ribosylated hBD-1 forms have been identified in human bronchoalveolar lavage fluid, confirming the physiological relevance of this immunomodulatory modification in mucosal environments.

Iron represents a potent regulator of DEFB1 expression at transcriptional and post-transcriptional levels. Elevated redox-active iron in Alzheimer's disease choroid plexus epithelium correlates with increased hBD-1 immunoreactivity and mRNA expression. In vitro exposure of epithelial cells to Fe³⁺ (ferric chloride) induces DEFB1 transcription in a dose-dependent manner, suggesting iron-responsive elements in its regulatory regions. This establishes a novel connection between iron homeostasis and innate immune defense [9].

Genetic Polymorphisms and Disease Susceptibility: DEFB1 SNPs in Immune Disorders

Functional single-nucleotide polymorphisms (SNPs) within the DEFB1 locus significantly influence gene expression and disease susceptibility across diverse populations. Three promoter SNPs (rs1799946/G-52A, rs1800972/G-44C, rs11362/G-20A) alter transcription factor binding sites and reduce constitutive expression, while 3'UTR variants (rs1047031/c.5G>A, rs1800971/c.87A>G) may affect mRNA stability and microRNA interactions [3] [6]. Population-based association studies demonstrate these polymorphisms confer differential susceptibility to infectious, inflammatory, and neoplastic conditions.

A comprehensive meta-analysis of digestive diseases revealed significant associations:

  • rs11362 (G-20A): Increased susceptibility to severe acute pancreatitis (SAP) and chronic gastritis (OR=1.79, 95% CI=1.06–3.05, p=0.02)
  • rs1800972 (C-44G): Strong association with SAP in Hungarian populations
  • rs1799946 (G-52A): Positively associated with Crohn's disease (allele model) and SAP [3]

In cervical pathology, the rs1047031 (c.5G>A) variant demonstrates protective effects against HPV infection in Brazilian women (p<0.05 after multiple test corrections). The *DEFB1 haplotype GCAAA shows significant association with HPV-negative status, suggesting that specific allelic combinations optimize mucosal defense against viral pathogens [6]. These findings underscore the clinical relevance of DEFB1 genotyping in risk stratification for immune-related disorders.

Table 2: Clinically Significant DEFB1 Polymorphisms and Disease Associations

PolymorphismLocation/FunctionDisease AssociationPopulationOdds Ratio (95% CI)Reference
rs11362 (-20G>A)5'UTR/Transcriptional efficiencySevere Acute PancreatitisMeta-analysis1.79 (1.06-3.05) [3]
rs1800972 (-44C>G)5'UTR/NF-κB binding siteSevere Acute PancreatitisHungarianSignificant (p<0.05) [3]
rs1799946 (-52G>A)5'UTR/Transcriptional regulationCrohn's DiseaseMeta-analysisIncreased susceptibility [3]
rs1047031 (c.*5G>A)3'UTR/mRNA stabilityHPV SusceptibilityBrazilianProtective (p<0.05) [6]
GCAAA HaplotypeMulti-SNP combinationHPV-Negative StatusBrazilianSignificant association [6]

Compounds Mentioned in the Article:Beta Defensin 1 (hBD-1, DEFB1)

Properties

Product Name

Beta defensin 1

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